tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
Description
tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate (CAS: 180683-64-1) is a chiral carbamate-protected cyclohexylamine derivative with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol . It is widely employed as a building block in organic synthesis, particularly in pharmaceutical research, due to its stereochemical rigidity and protective group versatility. The compound is synthesized via reactions involving tert-butyl carbamate and stereospecific cyclohexylamine precursors, often utilizing coupling agents like HATU in DMF with DIEA as a base (e.g., Scheme S6 in SARS-CoV-2 inhibitor synthesis) . It is commercially available as a white powder with ≥95% purity and is priced at €33.00/g (CymitQuimica) .
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVIZYGPJIWKOS-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363875 | |
| Record name | tert-Butyl [(1S,2S)-2-aminocyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180683-64-1 | |
| Record name | tert-Butyl [(1S,2S)-2-aminocyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Mono-Boc Protection Using Trimethylsilyl Chloride (Me<sub>3</sub>SiCl)
A widely adopted method involves the use of Me<sub>3</sub>SiCl to generate HCl in situ for protonating one amine group, enabling selective Boc protection. In this approach, 1,2-diaminocyclohexane is treated with Me<sub>3</sub>SiCl in dichloromethane (DCM) at 0–5°C, followed by the addition of di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) and a base such as triethylamine (TEA). The reaction achieves an 85% yield after 2 hours, with minimal di-Boc byproduct formation.
Mechanistic Insight :
Me<sub>3</sub>SiCl reacts with water traces to produce HCl, which protonates one amine group. The Boc group then selectively reacts with the free amine, driven by the steric hindrance of the protonated amine. This method is favored for its simplicity and compatibility with moisture-sensitive reagents.
Alternative Method Using Thionyl Chloride (SOCl<sub>2</sub>)
Thionyl chloride serves as an alternative HCl source for mono-Boc protection. In this protocol, 1,2-diaminocyclohexane is dissolved in tetrahydrofuran (THF), and SOCl<sub>2</sub> is added dropwise at room temperature. After stirring for 30 minutes, (Boc)<sub>2</sub>O is introduced, yielding the product in 78% after 4 hours. While slightly lower in yield compared to the Me<sub>3</sub>SiCl method, this approach avoids the need for cryogenic conditions.
Traditional Boc Protection Without Protonation Agents
Earlier methods relied on direct reaction of 1,2-diaminocyclohexane with (Boc)<sub>2</sub>O in the presence of a base. However, this often led to overprotection, necessitating chromatographic separation of mono- and di-Boc products. For example, using TEA in DCM at 0°C resulted in a 65% yield of the mono-Boc derivative alongside 30% di-Boc byproduct.
Industrial-Scale Production
Scaling up the synthesis of tert-butyl ((1S,2S)-2-aminocyclohexyl)carbamate requires addressing viscosity challenges and ensuring consistent purity. Patent literature highlights the importance of solvent selection and base addition protocols to mitigate these issues.
Solvent Optimization
Industrial protocols prefer methylene chloride or ethyl acetate due to their ability to dissolve both the diamine starting material and Boc reagent while facilitating easy removal via distillation. For instance, a 100-L reactor charged with 1,2-diaminocyclohexane in DCM achieves 90% conversion after 3 hours at 10°C.
Base Addition Strategies
Controlled addition of TEA or aqueous sodium bicarbonate prevents localized pH spikes that could deprotonate the Boc-protected amine, reducing di-Boc formation. Automated syringe pumps are employed to maintain a pH of 8–9 during reagent addition.
Purification and Characterization
Crystallization Techniques
The crude product is purified via crystallization from hexane/benzene (1:1 v/v), yielding a white solid with 99% purity. Alternative solvent systems, such as hexane alone, provide lower purity (95%) due to residual di-Boc contamination.
Table 1: Crystallization Conditions and Outcomes
| Solvent System | Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|---|
| Hexane/Benzene (1:1) | 20 | 99 | 80 |
| Hexane | 20 | 95 | 85 |
Spectroscopic Characterization
1H-NMR and 13C-NMR are standard for confirming structure and purity. Key signals include:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carbamate group.
Substitution: Strong acids or bases can facilitate the substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Stereoisomers and Regioisomers
The stereochemistry of the cyclohexyl backbone significantly impacts reactivity and biological activity. Key isomers include:
Functional Impact: The (1S,2S) configuration is preferred in drug design for its optimal hydrogen-bonding interactions with biological targets, as demonstrated in noncovalent SARS-CoV-2 inhibitors .
Carbamate Derivatives with Alternative Protecting Groups
Replacing the tert-butyl group alters solubility, stability, and deprotection kinetics:
Example : Benzyl derivatives are used in asymmetric catalysis for ion-pairing strategies, achieving up to 88% yield in stereoselective syntheses .
Structural Analogs with Modified Backbones
Variations in the cyclohexyl ring or additional functional groups influence applications:
Case Study: The ethynyl-thioxanthenone derivative (CAS 454170-16-2) exhibits strong fluorescence, enabling its use in bioimaging .
Biological Activity
tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate features a tert-butyl group attached to a carbamate moiety linked to a cyclohexyl ring with an amino group. Its molecular formula is with a molecular weight of approximately 227.33 g/mol. The stereochemistry of the compound is crucial for its biological activity, influencing its interaction with biological targets.
The exact mechanisms through which tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate exerts its biological effects are still under investigation. However, preliminary studies suggest that it may function as an enzyme inhibitor by binding to active sites on target enzymes, thereby modulating biochemical pathways critical for various cellular processes.
Biochemical Pathways
The compound's influence on cellular processes remains to be fully elucidated. It has been suggested that it may interact with pathways related to cellular signaling and metabolic regulation, potentially affecting gene expression and protein synthesis.
Pharmacokinetics
Information regarding the pharmacokinetic profile of tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate is limited. Key pharmacokinetic parameters such as bioavailability, half-life, metabolism, and excretion have not been extensively studied. Understanding these parameters is crucial for evaluating the compound's therapeutic potential and safety profile.
Enzyme Inhibition
Research indicates that tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate may act as an inhibitor of specific enzymes involved in drug metabolism and cellular signaling. This property positions it as a potential candidate for drug development aimed at modulating enzyme activity in various therapeutic contexts .
Case Studies
Several studies have explored the compound's biological activity:
- Enzyme Interaction Studies : In vitro assays have demonstrated that tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate can effectively inhibit certain enzymes at micromolar concentrations. For instance, it has shown promise in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism .
- Cellular Assays : In cellular models, the compound has been evaluated for its ability to modulate signaling pathways associated with cancer cell proliferation and survival. Preliminary results indicate that it may reduce cell viability in specific cancer cell lines by inducing apoptosis .
- Pharmacological Studies : The compound has been investigated for its potential role as a therapeutic agent in conditions where enzyme modulation is beneficial, such as cancer and metabolic disorders. Its structural similarity to known bioactive compounds suggests it could serve as a lead compound for further drug development .
Comparative Analysis of Similar Compounds
To better understand the uniqueness of tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate, a comparison with structurally similar compounds is valuable:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| Compound A | Similar | Moderate enzyme inhibition | Effective against specific P450 enzymes |
| Compound B | Similar | Weak enzyme inhibition | Limited therapeutic potential |
| tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate | Unique | Strong enzyme modulation | Promising lead for drug development |
Q & A
Q. What are the standard synthetic routes for tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate?
The compound is typically synthesized via carbamate protection of (1S,2S)-1,2-diaminocyclohexane. A validated method involves reacting the diamine with di-tert-butyl dicarbonate (Boc₂O) under controlled pH (e.g., in methanol with HCl at 0°C to room temperature) to selectively protect the primary amine . Alternative routes for analogous carbamates use Boc-protection in biphasic systems (e.g., water/dichloromethane) with triethylamine as a base to minimize side reactions .
Q. How is the compound characterized for purity and structural confirmation?
Key characterization methods include:
- NMR : H and C NMR to verify Boc-group incorporation and cyclohexylamine stereochemistry.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% typical) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (CHNO; theoretical ~214.3 g/mol) .
Q. What purification strategies are effective for this carbamate?
Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) are standard. For diastereomeric impurities, chiral HPLC with cellulose-based columns resolves enantiomers .
Advanced Research Questions
Q. How is diastereoselectivity controlled during synthesis?
Stereochemical integrity relies on the starting diamine’s configuration. For example, (1S,2S)-diaminocyclohexane precursors ensure retention of stereochemistry during Boc protection. In related systems, iodolactamization or chiral auxiliaries enhance enantioselectivity for complex derivatives .
Q. What are the stability profiles under varying conditions?
Q. How to resolve contradictions in spectroscopic data?
Conflicting NMR signals (e.g., overlapping cyclohexyl protons) can be addressed by:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations.
- X-ray Crystallography : Definitive structural confirmation, as demonstrated for carbamate derivatives with hydrogen-bonded crystal lattices .
Q. What analytical methods optimize detection in complex matrices?
- LC-MS/MS : Use a polar-embedded column (e.g., HILIC) with 0.1% formic acid in mobile phases for ionization efficiency.
- Derivatization : Fluorescent tagging (e.g., dansyl chloride) enhances sensitivity in trace analysis .
Q. How to handle air/moisture-sensitive reactions involving this compound?
Q. What intermolecular interactions influence its crystallography?
X-ray studies of analogous carbamates reveal N–H⋯O hydrogen bonds between the Boc carbonyl and amine groups, forming layered 3D networks. Van der Waals interactions between cyclohexyl groups further stabilize the lattice .
Q. What challenges arise during scale-up synthesis?
- Exotherm Management : Gradual Boc₂O addition to prevent thermal degradation.
- Solvent Selection : Replace methanol with THF for better solubility in large batches.
- Byproduct Control : Monitor urea formation via inline IR spectroscopy .
Notes
- Citations : Peer-reviewed methods (e.g., Garcia 2009, Das 2016) and safety protocols (BLD Pharmatech, Acmec) prioritized.
- Methodological Focus : Emphasis on troubleshooting (e.g., NMR contradictions) and advanced techniques (e.g., chiral chromatography).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
